molecular formula C4H8O4S B1658990 5-methyl-1,3,2lambda6-dioxathiane-2,2-dione CAS No. 62822-68-8

5-methyl-1,3,2lambda6-dioxathiane-2,2-dione

Cat. No.: B1658990
CAS No.: 62822-68-8
M. Wt: 152.17
InChI Key: JAABAXUXIQYUFF-UHFFFAOYSA-N
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Description

5-methyl-1,3,2lambda6-dioxathiane-2,2-dione is a versatile chemical compound with the molecular formula C4H8O4S. It is known for its unique structure, which includes a dioxathiane ring with a methyl group attached. This compound is utilized in various scientific research fields due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a methyl-substituted dioxathiane precursor with an oxidizing agent to introduce the dione functionality .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,3,2lambda6-dioxathiane-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

5-methyl-1,3,2lambda6-dioxathiane-2,2-dione is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and as a probe for biological pathways.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-methyl-1,3,2lambda6-dioxathiane-2,2-dione exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions often involve the formation of covalent bonds or non-covalent interactions with the active sites of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1,3,2lambda6-dioxathiane-2,2-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinctive chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-methyl-1,3,2-dioxathiane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-4-2-7-9(5,6)8-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABAXUXIQYUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70796549
Record name 5-Methyl-1,3,2lambda~6~-dioxathiane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70796549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62822-68-8
Record name 5-Methyl-1,3,2lambda~6~-dioxathiane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70796549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1,3,2lambda6-dioxathiane-2,2-dione
Reactant of Route 2
5-methyl-1,3,2lambda6-dioxathiane-2,2-dione
Reactant of Route 3
5-methyl-1,3,2lambda6-dioxathiane-2,2-dione

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